(3beta)-Cholest-5-en-3-yl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate
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Overview
Description
(3beta)-Cholest-5-en-3-yl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate is a complex organic compound that combines a steroidal structure with a chromenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3beta)-Cholest-5-en-3-yl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate typically involves multiple steps. The starting material, cholest-5-en-3-ol, undergoes esterification with [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(3beta)-Cholest-5-en-3-yl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chromenyl moiety to its dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester linkage, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkoxides or amines can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce dihydro or tetrahydro derivatives.
Scientific Research Applications
(3beta)-Cholest-5-en-3-yl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (3beta)-Cholest-5-en-3-yl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. The chromenyl moiety can interact with enzymes and receptors, modulating their activity. Additionally, the steroidal structure can influence cell membrane properties and signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler ester with a keto group, used in various organic synthesis reactions.
Acetylacetone: Another keto ester, known for its use in coordination chemistry and as a building block in organic synthesis.
Uniqueness
(3beta)-Cholest-5-en-3-yl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate is unique due to its combination of a steroidal structure with a chromenyl moiety. This dual functionality allows it to interact with a wide range of biological targets and participate in diverse chemical reactions, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C41H56O5 |
---|---|
Molecular Weight |
628.9 g/mol |
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetate |
InChI |
InChI=1S/C41H56O5/c1-25(2)8-6-9-26(3)34-16-17-35-33-14-12-27-22-29(18-20-40(27,4)36(33)19-21-41(34,35)5)45-38(42)24-44-28-13-15-31-30-10-7-11-32(30)39(43)46-37(31)23-28/h12-13,15,23,25-26,29,33-36H,6-11,14,16-22,24H2,1-5H3/t26-,29+,33+,34-,35+,36+,40+,41-/m1/s1 |
InChI Key |
CGVJWBXSEAMLGF-FWMQCYCKSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)COC5=CC6=C(C=C5)C7=C(CCC7)C(=O)O6)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)COC5=CC6=C(C=C5)C7=C(CCC7)C(=O)O6)C)C |
Origin of Product |
United States |
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